molecular formula C14H18O4 B2749920 Dimethyl 2,3,5,6-tetramethylterephthalate CAS No. 14375-27-0

Dimethyl 2,3,5,6-tetramethylterephthalate

Cat. No.: B2749920
CAS No.: 14375-27-0
M. Wt: 250.294
InChI Key: STTLSBBIBVBSII-UHFFFAOYSA-N
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Description

Dimethyl 2,3,5,6-tetramethylterephthalate is an organic compound used in various scientific research applications. It is known for its excellent thermal stability and versatility as a building block for designing advanced materials with diverse functionalities.

Preparation Methods

Dimethyl 2,3,5,6-tetramethylterephthalate can be synthesized through the esterification of 2,3,5,6-tetramethylterephthalic acid with methanol. The reaction typically involves heating the acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ester. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

Dimethyl 2,3,5,6-tetramethylterephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The methyl groups on the aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

Dimethyl 2,3,5,6-tetramethylterephthalate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is used in studies involving the modification of biological molecules.

    Medicine: Research into drug delivery systems and pharmaceutical formulations often employs this compound.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its thermal stability and versatility.

Mechanism of Action

The mechanism of action of Dimethyl 2,3,5,6-tetramethylterephthalate involves its interaction with molecular targets through esterification and substitution reactions. These interactions can modify the properties of the target molecules, leading to desired effects in various applications. The specific pathways involved depend on the context of its use, such as in drug delivery or material synthesis .

Comparison with Similar Compounds

Dimethyl 2,3,5,6-tetramethylterephthalate can be compared with other similar compounds, such as:

    Dimethyl terephthalate: Both compounds are esters of terephthalic acid, but this compound has additional methyl groups, providing different chemical properties and reactivity.

    Dimethyl isophthalate: Another ester of a phthalic acid derivative, but with a different arrangement of functional groups, leading to distinct applications and reactivity.

    Dimethyl phthalate: Similar in structure but lacks the additional methyl groups, resulting in different physical and chemical properties.

This compound stands out due to its unique combination of thermal stability and versatility, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

dimethyl 2,3,5,6-tetramethylbenzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLSBBIBVBSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)OC)C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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